molecular formula C15H11ClN2O3S2 B2738811 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone CAS No. 899966-47-3

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone

Cat. No. B2738811
CAS RN: 899966-47-3
M. Wt: 366.83
InChI Key: WPQUOKRDXONCPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone is a useful research compound. Its molecular formula is C15H11ClN2O3S2 and its molecular weight is 366.83. The purity is usually 95%.
BenchChem offers high-quality 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide scaffold, to which our compound belongs, has been reported to have antimicrobial activity . This suggests that our compound could potentially be used in the development of new antimicrobial drugs.

Antiviral Activity

The scaffold has also been reported to have antiviral activity . This indicates that our compound could be explored for its potential use in antiviral therapies.

Antihypertensive Activity

The 1,2,4-benzothiadiazine-1,1-dioxide scaffold has been associated with antihypertensive activity . This suggests that our compound could be investigated for its potential use in the treatment of hypertension.

Antidiabetic Activity

The scaffold has been reported to have antidiabetic activity . This indicates that our compound could be explored for its potential use in the management of diabetes.

Anticancer Activity

The 1,2,4-benzothiadiazine-1,1-dioxide scaffold has been associated with anticancer activity . This suggests that our compound could be investigated for its potential use in cancer therapies.

KATP Channel Activators

A series of 4H-1,2,4-benzothiadiazine-1,1-dioxides were reported and evaluated as KATP channel activators on the pancreatic endocrine tissue and the vascular smooth muscle tissue . This suggests that our compound could potentially be used in the development of new drugs that act as KATP channel activators.

AMPA Receptor Modulators

The scaffold has also been reported to have activity as AMPA receptor modulators . This indicates that our compound could be explored for its potential use in modulating AMPA receptors.

Other Therapeutic Activities

The 1,2,4-benzothiadiazine-1,1-dioxide scaffold has been associated with a variety of other therapeutic activities . This suggests that our compound could be investigated for its potential use in a wide range of therapeutic applications.

properties

IUPAC Name

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-phenylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S2/c16-11-6-7-12-14(8-11)23(20,21)18-15(17-12)22-9-13(19)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQUOKRDXONCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone

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